molecular formula C17H14F5NO2S B1629701 Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate CAS No. 930111-06-1

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate

Cat. No.: B1629701
CAS No.: 930111-06-1
M. Wt: 391.4 g/mol
InChI Key: ZANIAEUMQOHKCJ-UHFFFAOYSA-N
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Description

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C17H14F5NO2S It is characterized by the presence of a pentafluorophenyl group, a thienylmethyl group, and a piperidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Carboxylate Core: The piperidine ring is functionalized with a carboxylate group at the 4-position. This can be achieved through a variety of methods, including the reaction of piperidine with chloroformate derivatives under basic conditions.

    Introduction of the Thienylmethyl Group: The thienylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the piperidine carboxylate with a thienylmethyl halide in the presence of a base.

    Attachment of the Pentafluorophenyl Group: The final step involves the esterification of the carboxylate group with pentafluorophenol. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the thienylmethyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thienylmethyl derivatives

    Substitution: Substituted pentafluorophenyl derivatives

Scientific Research Applications

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate is primarily determined by its interaction with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules through various pathways:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

    Molecular Interactions: The presence of the pentafluorophenyl group enhances its ability to participate in non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Pentafluorophenyl Esters: Compared to other pentafluorophenyl esters, this compound has a unique combination of a thienylmethyl group and a piperidine carboxylate moiety.

    Thienylmethyl Derivatives:

    Piperidine Carboxylates: The presence of both pentafluorophenyl and thienylmethyl groups distinguishes it from other piperidine carboxylates, providing unique chemical and biological properties.

List of Similar Compounds

  • Pentafluorophenyl 4-piperidinecarboxylate
  • Thienylmethyl piperidinecarboxylate
  • Pentafluorophenyl thienylmethyl ester

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5NO2S/c18-11-12(19)14(21)16(15(22)13(11)20)25-17(24)9-3-5-23(6-4-9)8-10-2-1-7-26-10/h1-2,7,9H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANIAEUMQOHKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640441
Record name Pentafluorophenyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930111-06-1
Record name 2,3,4,5,6-Pentafluorophenyl 1-(2-thienylmethyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930111-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate

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